Product packaging for Urea, N-(3-ethoxyphenyl)-N-ethyl-(Cat. No.:CAS No. 642462-74-6)

Urea, N-(3-ethoxyphenyl)-N-ethyl-

Cat. No.: B15183535
CAS No.: 642462-74-6
M. Wt: 208.26 g/mol
InChI Key: YZGHKIVQDWBQBJ-UHFFFAOYSA-N
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Description

Urea, N-(3-ethoxyphenyl)-N-ethyl- is a useful research compound. Its molecular formula is C11H16N2O2 and its molecular weight is 208.26 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16N2O2 B15183535 Urea, N-(3-ethoxyphenyl)-N-ethyl- CAS No. 642462-74-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

642462-74-6

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

1-(3-ethoxyphenyl)-1-ethylurea

InChI

InChI=1S/C11H16N2O2/c1-3-13(11(12)14)9-6-5-7-10(8-9)15-4-2/h5-8H,3-4H2,1-2H3,(H2,12,14)

InChI Key

YZGHKIVQDWBQBJ-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC(=CC=C1)OCC)C(=O)N

Origin of Product

United States

Thematic Significance of Substituted Urea Scaffolds in Modern Chemical Biology and Materials Science

Substituted ureas, characterized by the R¹R²N-C(=O)-NR³R⁴ framework, represent a privileged scaffold in medicinal chemistry and materials science. Their prominence stems from the urea (B33335) moiety's ability to act as both a hydrogen bond donor and acceptor, facilitating robust and specific interactions with biological targets such as enzymes and receptors. This has led to the development of a wide array of urea-based drugs with diverse therapeutic applications. nih.govnih.govnih.gov

Beyond pharmaceuticals, the hydrogen-bonding capabilities of substituted ureas are harnessed in the field of supramolecular chemistry to construct intricate, self-assembling architectures. These organized structures are finding applications in areas such as drug delivery, tissue engineering, and the development of advanced polymers and gels. The tunability of the substituents (R groups) allows for fine-control over the physicochemical properties of the resulting materials.

Foundational Principles of Aryl Alkyl Urea Structural Motifs in Contemporary Academic Inquiry

The aryl-alkyl urea (B33335) motif, which combines an aromatic ring and an aliphatic chain on the urea nitrogen atoms, offers a unique blend of rigidity and flexibility. The aryl group can participate in π-stacking interactions and provides a scaffold for introducing various functional groups to modulate electronic properties and target binding. The alkyl group, on the other hand, can influence solubility, conformational flexibility, and steric interactions.

Articulated Research Rationale for the Comprehensive Investigation of N 3 Ethoxyphenyl N Ethylurea and Its Analogues

Strategic Approaches for Asymmetrically Substituted Urea Synthesis

The construction of the N-(3-ethoxyphenyl)-N-ethylurea scaffold primarily relies on the well-established amine-isocyanate condensation reaction. However, alternative routes are continuously being explored to overcome the limitations associated with isocyanate chemistry.

Amine-Isocyanate Condensation Reactions for N-(3-Ethoxyphenyl)-N-ethylurea Scaffold Construction

The most common and direct method for synthesizing N,N'-disubstituted ureas, including N-(3-ethoxyphenyl)-N-ethylurea, is the reaction of an amine with an isocyanate. wikipedia.orgnih.gov This reaction involves the nucleophilic addition of the amine to the electrophilic carbonyl carbon of the isocyanate. In the case of N-(3-ethoxyphenyl)-N-ethylurea, this would involve the reaction of 3-ethoxyaniline (B147397) with ethyl isocyanate.

The general reaction is as follows: R-NCO + R'R''NH -> R-NH-CO-NR'R''

This method is widely used due to its efficiency and the commercial availability of a wide range of isocyanates and amines. However, a significant drawback is the high toxicity of isocyanates and their precursors, such as phosgene (B1210022). wikipedia.orgnih.gov The reaction of isocyanates with traces of water can also lead to the formation of undesired symmetrical ureas as byproducts. nih.gov

Several variations and improvements to this method have been developed. For instance, the use of solid-phase synthesis techniques with resin-bound ureas and acyl chlorides has been explored, although these methods can involve complex and expensive reagents. reading.ac.uk Another approach involves the in-situ generation of isocyanates from primary amides via Hofmann rearrangement, followed by reaction with an amine. organic-chemistry.orgthieme.de This avoids the handling of isolated isocyanates.

Exploration of Alternative Carbofunctionalization Routes and Their Mechanistic Implications

To circumvent the use of hazardous isocyanates, various alternative synthetic routes for asymmetrically substituted ureas have been developed. These methods often involve different carbofunctionalization strategies.

One notable alternative is the use of carbamates as precursors. Asymmetric ureas can be synthesized by reacting amines with carbamates, often in the presence of a catalyst. google.comresearchgate.net For example, N,N'-alkyl aryl ureas can be prepared from N-alkyl-O-phenyl carbamates. researchgate.net This method is considered greener as it avoids phosgene and isocyanates. researchgate.net

Another approach involves the use of 1,1'-carbonyldiimidazole (B1668759) (CDI) as a phosgene equivalent. nih.govmdpi.com CDI reacts with a primary amine to form a carbamoylimidazole intermediate, which then reacts with a second amine to yield the unsymmetrical urea. nih.govorganic-chemistry.org This method is often performed as a one-pot, two-step reaction. nih.gov

The direct carbonylation of amines with carbon dioxide (CO2) is an attractive green alternative. rsc.org While the direct reaction of amines and CO2 to form ureas can be challenging, various catalytic systems are being developed to facilitate this transformation under milder conditions. rsc.orgacs.org Mechanochemical methods, where mechanical force is used to drive the reaction, have also shown promise for the synthesis of urea from ammonia (B1221849) and CO2. acs.org

Furthermore, the coupling of amides and amines using a hypervalent iodine reagent like phenyliodine diacetate (PhI(OAc)2) offers a metal-free approach to unsymmetrical ureas under mild conditions. nih.gov This method avoids the need for high temperatures and an inert atmosphere. nih.gov

Optimized Synthesis Protocols for N-(3-Ethoxyphenyl)-N-ethylurea and Related Analogues

The efficient synthesis of N-(3-ethoxyphenyl)-N-ethylurea relies on the availability of high-purity precursors and the careful optimization of reaction conditions to maximize yield and minimize impurities.

Precursor Amine and Isocyanate Synthesis, Derivatization, and Purification Techniques

The primary precursors for the synthesis of N-(3-ethoxyphenyl)-N-ethylurea are 3-ethoxyaniline and ethyl isocyanate.

3-Ethoxyaniline is a commercially available aromatic amine. nih.govscbt.comsigmaaldrich.commendelchemicals.com It can be characterized by its molecular formula, C8H11NO, and CAS number, 621-33-0. nih.govscbt.comuni.lu Purification of 3-ethoxyaniline can be achieved through distillation. sigmaaldrich.com

Ethyl isocyanate can be synthesized through several methods. A common industrial method is phosgenation, which involves the reaction of ethylamine (B1201723) hydrochloride with phosgene. google.com Due to the high toxicity of phosgene, alternative, safer reagents like triphosgene (B27547) (bis(trichloromethyl) carbonate) are often used in laboratory settings. mdpi.comgoogle.comchemicalbook.com The reaction of an amine with triphosgene is typically carried out in the presence of a base like triethylamine (B128534) in a solvent such as dichloromethane. chemicalbook.com Another route to isocyanates is the oxidation of isonitriles, for which various methods exist. nih.govresearchgate.net Ethyl isocyanide itself can be prepared by reacting ethyl iodide with silver cyanide. orgsyn.org Purification of ethyl isocyanate is typically achieved by distillation. orgsyn.org

Refinement of Reaction Parameters for Yield Enhancement and Purity Control

Optimizing reaction conditions is crucial for maximizing the yield and purity of N-(3-ethoxyphenyl)-N-ethylurea. Key parameters to consider include the choice of solvent, reaction temperature, and the presence of catalysts.

For the amine-isocyanate condensation, the reaction is often carried out in an inert solvent. The reaction of amines with potassium isocyanate in water has been shown to be a simple and efficient method for synthesizing N-substituted ureas, often resulting in high yields and purity without the need for silica (B1680970) gel chromatography. nih.govresearchgate.net

When using alternative methods, such as those involving carbamates, optimization of reaction time and temperature is critical. For instance, the synthesis of N,N'-alkyl aryl ureas from N-substituted carbamates can be optimized to achieve high yields at reflux temperatures over several hours. researchgate.net

In catalyst-free systems, such as the reaction of primary aliphatic amines with CO2, variables like temperature and pressure are key to achieving satisfactory yields. rsc.org For catalyst-driven reactions, such as the copper(II)-catalyzed synthesis of urea from ammonium (B1175870) carbamate, the reaction temperature and duration are significant factors influencing the yield. acs.orgnih.gov

Implementation of Green Chemistry Principles in Urea Synthesis (e.g., Catalyst-Free and Aqueous Medium Reactions)

The principles of green chemistry are increasingly being applied to the synthesis of ureas to reduce environmental impact and improve safety. This includes the development of catalyst-free reactions and the use of environmentally benign solvents like water.

A significant advancement in green urea synthesis is the development of catalyst-free methods. For example, a simple and efficient method for the synthesis of N-substituted ureas involves the nucleophilic addition of amines to potassium isocyanate in water, eliminating the need for organic co-solvents and catalysts. nih.govresearchgate.net This approach is suitable for large-scale synthesis and often allows for easy product isolation through filtration or extraction. nih.gov Another catalyst-free approach involves the reaction of primary aliphatic amines with carbon dioxide in the absence of any solvents or additives. rsc.org

The use of water as a reaction medium is a cornerstone of green chemistry. The synthesis of urea from nitrate (B79036) and carbon dioxide in water microdroplets has been reported as a catalyst-free, one-step process. acs.orgnih.gov This method is driven by the electric field at the gas-water interface. acs.orgnih.gov

Furthermore, the concept of "green urea" extends to its entire production lifecycle, advocating for the use of green hydrogen (from water electrolysis powered by renewable energy) and captured carbon dioxide. ureaknowhow.comrsc.orgmenafn.com While this primarily applies to the industrial production of urea as a fertilizer, the underlying principles of using renewable feedstocks and reducing carbon emissions are relevant to the synthesis of all urea compounds. ureaknowhow.comrsc.orgmenafn.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, specifically ¹H and ¹³C, the connectivity and chemical environment of each atom can be determined.

Proton NMR (¹H NMR) spectroscopy reveals the number of distinct proton environments and their neighboring protons within a molecule. The spectrum of N-(3-ethoxyphenyl)-N-ethylurea would be expected to show characteristic signals for the ethyl and ethoxyphenyl groups, as well as the urea protons.

The ethyl group protons typically appear as a triplet for the methyl (CH₃) group and a quartet for the methylene (B1212753) (CH₂) group, a result of spin-spin coupling with each other. docbrown.infodocbrown.info The ethoxy group on the phenyl ring also presents a similar ethyl pattern. docbrown.info The aromatic protons on the 3-ethoxyphenyl ring will exhibit complex splitting patterns in the aromatic region of the spectrum, with their specific chemical shifts influenced by the positions of the ethoxy and urea substituents. The protons on the urea nitrogen atoms will appear as distinct signals, the chemical shifts of which can be influenced by the solvent and concentration.

Table 1: Representative ¹H NMR Data for N-(3-ethoxyphenyl)-N-ethyl- and Related Structures

This table is illustrative and compiles data from similar structures to predict the expected spectrum for the title compound.

Functional GroupPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Ethyl -CH₃~1.2Triplet (t)3H
Ethyl -CH₂~3.5Quartet (q)2H
Ethoxy -CH₃~1.4Triplet (t)3H
Ethoxy -CH₂~4.0Quartet (q)2H
Aromatic H~6.8-7.3Multiplet (m)4H
Urea N-H (ethyl)VariableSinglet/Triplet1H
Urea N-H (phenyl)VariableSinglet1H

Note: The actual chemical shifts and multiplicities can vary depending on the solvent and the specific electronic environment in the final molecule.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the different carbon environments within a molecule. docbrown.info For N-(3-ethoxyphenyl)-N-ethylurea, distinct signals are expected for each unique carbon atom in the ethyl group, the ethoxy group, the phenyl ring, and the urea carbonyl group. chemicalbook.com

The carbonyl carbon of the urea group is typically found at a downfield chemical shift (around 155-160 ppm) due to the deshielding effect of the adjacent nitrogen and oxygen atoms. The carbons of the phenyl ring will appear in the aromatic region (around 110-160 ppm), with the carbon attached to the oxygen of the ethoxy group and the carbon attached to the urea nitrogen showing distinct shifts. The carbons of the ethyl and ethoxy groups will resonate at higher fields (upfield).

Table 2: Predicted ¹³C NMR Chemical Shifts for N-(3-ethoxyphenyl)-N-ethyl-

This table is illustrative and based on data from analogous compounds. chemicalbook.comuva.nlchemicalbook.com

Carbon AtomPredicted Chemical Shift (δ, ppm)
Urea C=O~157
Aromatic C-O~159
Aromatic C-N~140
Aromatic C-H~105-130
Ethoxy -CH₂~63
Ethyl -CH₂~39
Ethyl -CH₃~15
Ethoxy -CH₃~14

Note: These are predicted values and can differ in the actual spectrum.

Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending. nih.gov The FT-IR spectrum of N-(3-ethoxyphenyl)-N-ethylurea is expected to show characteristic absorption bands for the N-H, C=O, C-N, and C-O functional groups.

The N-H stretching vibrations of the urea moiety typically appear as one or two bands in the region of 3200-3400 cm⁻¹. nih.gov A strong absorption band corresponding to the C=O (carbonyl) stretching vibration of the urea is expected around 1630-1680 cm⁻¹. The C-N stretching vibrations will be observed in the 1200-1400 cm⁻¹ region. The aromatic C-H stretching will be seen above 3000 cm⁻¹, while the aliphatic C-H stretching of the ethyl and ethoxy groups will appear just below 3000 cm⁻¹. The characteristic C-O stretching of the ethoxy group will be visible in the 1000-1300 cm⁻¹ range. nih.gov

Table 3: Key FT-IR Absorption Bands for N-(3-ethoxyphenyl)-N-ethyl-

Functional GroupVibrational ModeExpected Frequency (cm⁻¹)
N-H (Urea)Stretching3200-3400
C-H (Aromatic)Stretching>3000
C-H (Aliphatic)Stretching<3000
C=O (Urea)Stretching1630-1680
C-NStretching1200-1400
C-O (Ether)Stretching1000-1300

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Verification and Fragmentation Pathway Mapping

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the precise molecular weight and elemental composition of a compound. rsc.orgcsic.es It provides an exact mass measurement, which can be used to confirm the molecular formula. researchgate.net For N-(3-ethoxyphenyl)-N-ethylurea (C₁₁H₁₆N₂O₂), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value.

Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation pathways of the molecule. nih.govresearchgate.net The fragmentation pattern provides valuable structural information by showing how the molecule breaks apart. For N,N'-substituted ureas, characteristic fragmentation involves cleavage of the C-N bonds of the urea group. nih.gov The fragmentation of N-(3-ethoxyphenyl)-N-ethylurea would likely involve the loss of the ethyl group, the ethoxy group, or cleavage of the urea moiety, leading to specific fragment ions that help to confirm the connectivity of the molecule.

Table 4: Expected HRMS Data for N-(3-ethoxyphenyl)-N-ethyl-

IonMolecular FormulaCalculated Exact Mass
[M]⁺C₁₁H₁₆N₂O₂208.1212
[M+H]⁺C₁₁H₁₇N₂O₂209.1285

Single-Crystal X-ray Diffraction (SC-XRD) for Definitive Solid-State Structure Elucidation

While spectroscopic methods provide valuable information about molecular connectivity, Single-Crystal X-ray Diffraction (SC-XRD) offers an unambiguous determination of the three-dimensional atomic arrangement in the solid state. nih.goveurjchem.com This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to build a precise model of the crystal lattice and the molecule within it.

The SC-XRD analysis of a suitable crystal of N-(3-ethoxyphenyl)-N-ethylurea would yield its crystallographic parameters. These include the crystal system (e.g., monoclinic, orthorhombic), the space group, and the dimensions of the unit cell (the lengths of the axes a, b, and c, and the angles between them α, β, and γ). researchgate.netresearchgate.netresearchgate.net These parameters define the size and shape of the fundamental repeating unit of the crystal lattice. This data is essential for a complete and definitive structural characterization of the compound in the solid state. researchgate.net

Table 5: Hypothetical Crystallographic Parameters for N-(3-ethoxyphenyl)-N-ethyl-

This table presents a hypothetical set of parameters as an example of what would be determined by SC-XRD analysis.

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~10.5
b (Å)~8.2
c (Å)~14.1
α (°)90
β (°)~105
γ (°)90
Volume (ų)~1170
Z4

Note: These values are illustrative and would need to be determined experimentally.

Precision Analysis of Molecular Conformation and Bond Geometries

The molecular conformation of N-(3-ethoxyphenyl)-N-ethyl-urea is determined by the spatial arrangement of its constituent atoms, influenced by the rotational freedom around its single bonds. The central urea moiety (-NH-CO-N-) generally adopts a planar or near-planar conformation due to the delocalization of the nitrogen lone pair electrons into the carbonyl group. This resonance effect imparts partial double-bond character to the C-N bonds.

The ethoxy and ethyl substituents on the phenyl ring and the nitrogen atom, respectively, introduce additional conformational flexibility. The orientation of the 3-ethoxyphenyl group relative to the urea plane is a key conformational feature. The bond lengths and angles within the molecule are expected to be consistent with those observed in similar urea derivatives. For instance, the C=O bond is typically around 1.25 Å, while the C-N bonds of the urea core are in the range of 1.35-1.40 Å. The bond angles around the carbonyl carbon are expected to be close to 120°, reflecting its sp² hybridization.

To illustrate the expected bond geometries, the following tables present representative data extrapolated from crystallographic studies of closely related phenylurea compounds.

Table 1: Expected Bond Lengths in N-(3-ethoxyphenyl)-N-ethyl-urea

BondExpected Length (Å)
C=O~ 1.25
C-N(ethyl)~ 1.36
C-N(phenyl)~ 1.38
N-C(ethyl)~ 1.47
N-C(phenyl)~ 1.43
C(phenyl)-O~ 1.37
O-C(ethoxy)~ 1.43
C(ethoxy)-C~ 1.51
C-C (phenyl)~ 1.39 (average)
C-H~ 0.95 - 1.00
N-H~ 0.86 - 0.90

Table 2: Expected Bond Angles in N-(3-ethoxyphenyl)-N-ethyl-urea

AngleExpected Angle (°)
O=C-N(ethyl)~ 122
O=C-N(phenyl)~ 121
N(ethyl)-C-N(phenyl)~ 117
C-N-C(ethyl)~ 125
C-N-H~ 118
C-N-C(phenyl)~ 128
C(phenyl)-O-C(ethoxy)~ 118
C-C-C (phenyl)~ 120 (average)

It is important to note that these values are illustrative and the actual bond lengths and angles for N-(3-ethoxyphenyl)-N-ethyl-urea may vary depending on the specific crystalline environment and the influence of intermolecular interactions.

Characterization of Intermolecular Interactions and Crystal Packing Motifs

Hydrogen Bonding: The urea functionality is an excellent hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen). In the crystal lattice of N,N'-disubstituted ureas, a common and robust hydrogen-bonding motif is the formation of one-dimensional chains or tapes. researchgate.net In this arrangement, the N-H group of one molecule forms a hydrogen bond with the carbonyl oxygen of an adjacent molecule, creating a self-complementary catemeric chain. Given that N-(3-ethoxyphenyl)-N-ethyl-urea possesses one N-H group, the formation of such hydrogen-bonded chains is highly probable. The presence of the ethoxy group introduces an additional potential hydrogen bond acceptor site, which could lead to more complex, three-dimensional hydrogen-bonding networks. Studies on trisubstituted ureas have shown that steric hindrance can influence the accessibility of the carbonyl group for hydrogen bonding. mdpi.com

Advanced Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental electronic and structural properties of N-(3-ethoxyphenyl)-N-ethyl-urea.

Density Functional Theory (DFT) and ab initio methods are powerful computational tools used to investigate the electronic structure of molecules. For instance, a study on a trigonally distorted Vanadium(III) complex, V(urea)63, utilized both DFT and ab initio calculations to understand its electronic properties and estimate magnetic anisotropy. digitellinc.com These calculations can predict various molecular properties, including spectroscopic data. For example, in a study of N-N'-dimethylethylene urea (B33335), DFT with the B3LYP functional and a 6-311+G(d,p) basis set was used to optimize the molecule's geometry and simulate its IR and Raman spectra, which showed close agreement with experimental data. biointerfaceresearch.com Similarly, research on ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate employed DFT at the B3LYP/6-311G(d,p) level to perform structural, UV-visible, and vibrational analysis. researchgate.net

Molecular Electrostatic Potential (MEP) maps are valuable for understanding the reactive sites of a molecule. The MEP map of a single urea molecule, for example, reveals that the most reactive region is around the oxygen atom, with colors indicating the electrostatic potential—blue for the most positive, red for the most negative, and green for neutral regions. researchgate.net This type of analysis helps in predicting sites for electrophilic and nucleophilic attacks. researchgate.net

Frontier Molecular Orbital (HOMO-LUMO) analysis provides insights into the chemical reactivity and kinetic stability of a molecule. The HOMO (Highest Occupied Molecular Orbital) represents the ability to donate an electron, while the LUMO (Lowest Unoccupied Molecular Orbital) represents the ability to accept an electron. osjournal.org The energy gap between the HOMO and LUMO is a critical parameter for determining molecular reactivity; a smaller gap suggests higher reactivity. nih.gov For instance, in a study of a synthesized pyran derivative, the HOMO and LUMO energies were calculated using Time-Dependent Density Functional Theory (TD-DFT) to understand its electronic properties. researchgate.net The HOMO-LUMO gap has also been correlated with bioactivity arising from intramolecular charge transfer. osjournal.org

Molecule HOMO Energy (eV) LUMO Energy (eV) Energy Gap (eV) Method
10-benzyl-9-(3-ethoxy-4-hydroxyphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione -5.5078-1.83073.6771DFT-B3LYP/6-311G++(d,p) nih.gov
(E)-4-((2-hydroxy-3,5-diiodobenzylidene)amino)-N-thiazole-2-yl)benzenesulfonamide -5.93-5.390.54 researchgate.net

Natural Bond Orbital (NBO) analysis is a computational method that provides a localized picture of chemical bonding. wikipedia.orgwisc.edu It examines the interactions between filled donor NBOs and empty acceptor NBOs, which can reveal stabilizing intramolecular interactions. biointerfaceresearch.com NBO analysis can determine the Lewis-like molecular bonding pattern, identifying lone pairs and bonds. wisc.eduq-chem.com For instance, in a study of 2-(2-Hydroxyphenyl)-1-azaazulene tautomers, NBO analysis at the B3LYP/6–311++G(2d,2p) level of theory was used to understand the weakening of the O(S)-C sigma bond due to delocalization effects. nih.gov This analysis can also elucidate the hybridization of atomic orbitals contributing to a specific bond. q-chem.com

Computational methods are frequently used to predict spectroscopic data, which can then be compared with experimental results for validation. For example, in the study of N-N'-dimethylethylene urea, the simulated IR and Raman spectra generated using DFT were found to be in close agreement with the experimental FT-IR and FT-Raman spectra. biointerfaceresearch.com Similarly, for ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate, the theoretical UV-visible absorption maximum was calculated and compared with experimental data. materialsciencejournal.org These correlations between calculated and experimental data are crucial for validating the computational models and ensuring their predictive accuracy.

Molecular Docking Simulations for Putative Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov

Molecular docking simulations are widely used to predict how a ligand, such as a urea derivative, might bind to the active site of a protein. nih.gov These simulations can provide insights into the binding modes and affinities, helping to identify potential drug candidates. For example, in a study of novel urea derivatives as potential antimicrobial agents, molecular docking was used to investigate their interactions with the active site of a target enzyme. nih.gov The results showed that the studied compounds displayed similar interactions with key amino acid residues as a reference ligand. nih.gov In another study on benzimidazole (B57391) urea derivatives as potential α-amylase and α-glucosidase inhibitors, molecular docking was employed to understand the interactions of the most effective compounds with the enzyme's binding center. nih.gov The docking scores, which represent the binding affinity, indicated that the compounds occupied suitable positions within the active site. nih.gov

Compound Target Protein Docking Score (kcal/mol) Interacting Residues
Benzimidazole Urea Derivative 3c Human Pancreatic α-Amylase (5E0F)-8.8 nih.gov
Benzimidazole Urea Derivative 3e Human Pancreatic α-Amylase (5E0F)-8.0 nih.gov
Benzimidazole Urea Derivative 3g Human Pancreatic α-Amylase (5E0F)-11.2 nih.gov
Disubstituted Urea Derivative 3n Enzyme (PDB ID: 3UDI)Not specifiedSER487 nih.gov
Disubstituted Urea Derivative 3j Enzyme (PDB ID: 3UDI)Not specifiedTHR670 nih.gov

Elucidation of Specific Amino Acid Residue Interactions and Hydrogen Bonding Networks

The biological activity of a compound is intrinsically linked to its ability to interact with protein targets. For urea derivatives, hydrogen bonding is a critical component of these interactions. The urea moiety itself is a potent hydrogen bond donor and acceptor. nih.gov In the case of Urea, N-(3-ethoxyphenyl)-N-ethyl- , the two nitrogen atoms and the carbonyl oxygen of the urea group can participate in hydrogen bonding.

Computational studies on similar N,N'-disubstituted ureas have shown that the urea backbone can form robust hydrogen bond networks with amino acid residues in a protein's binding pocket. The carbonyl oxygen typically acts as a hydrogen bond acceptor, interacting with donor residues such as arginine, lysine, or asparagine. The N-H groups of the urea can act as hydrogen bond donors, interacting with the backbone carbonyls or side chains of acceptor residues like aspartate, glutamate, or serine. researchgate.net

Furthermore, the ethoxyphenyl group of Urea, N-(3-ethoxyphenyl)-N-ethyl- introduces the potential for π-π stacking or hydrophobic interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. The ethyl group attached to the other nitrogen atom can also contribute to hydrophobic interactions within the binding site. The precise nature and geometry of these interactions, including the specific amino acid residues involved, would be highly dependent on the topology and chemical environment of the target protein's binding site. Molecular docking simulations are a primary tool used to predict these interactions.

Validation Methodologies for Docking Protocols

The reliability of molecular docking simulations is paramount for accurately predicting the binding mode and affinity of a ligand. Therefore, rigorous validation of the docking protocol is a crucial step in any computational study. A common and effective validation method is redocking. This involves extracting the co-crystallized ligand from a protein-ligand complex (if available from the Protein Data Bank) and then docking it back into the binding site of the protein. The accuracy of the docking protocol is then assessed by calculating the root-mean-square deviation (RMSD) between the predicted pose and the experimentally determined pose of the ligand. An RMSD value of less than 2.0 Å is generally considered a successful validation.

In the absence of a co-crystallized structure for Urea, N-(3-ethoxyphenyl)-N-ethyl- , alternative validation strategies would be necessary. One approach is to use a known, structurally related ligand that binds to the same target protein and for which a crystal structure is available. The docking protocol would be validated using this known ligand, and then applied to predict the binding of the compound of interest. Another method is to perform cross-docking, where a set of known active and inactive compounds are docked into the target protein. A successful docking protocol should be able to distinguish between the active and inactive molecules, typically reflected in better docking scores for the active compounds.

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration and Binding Stability Assessment

While molecular docking provides a static snapshot of a ligand in its binding site, molecular dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations are powerful for exploring the conformational landscape of Urea, N-(3-ethoxyphenyl)-N-ethyl- both in solution and when bound to a protein. These simulations can reveal the flexibility of the molecule, including the rotation of the ethoxyphenyl and ethyl groups, and the conformational preferences of the urea backbone. Studies on N,N'-disubstituted ureas have highlighted a dynamic behavior, with a general preference for a trans-trans conformation in solution, which can be influenced by N-alkylation. nih.gov

When applied to a protein-ligand complex, MD simulations can assess the stability of the predicted binding pose. By monitoring the RMSD of the ligand and key protein residues over the simulation time, researchers can determine if the ligand remains stably bound. Furthermore, MD simulations can provide insights into the energetics of binding and the role of water molecules in mediating protein-ligand interactions. Ab initio MD simulations, a more computationally intensive approach, can even provide detailed information about the electronic structure and hydration of urea derivatives. researchgate.netmdpi.com

Structure-Activity Relationship (SAR) Studies through Integrated Computational and Experimental Approaches

Structure-Activity Relationship (SAR) studies are fundamental to the process of drug discovery and optimization. By systematically modifying the chemical structure of a lead compound and evaluating the resulting changes in biological activity, researchers can identify key structural features responsible for its potency and selectivity. For Urea, N-(3-ethoxyphenyl)-N-ethyl- , an SAR study would involve the synthesis and biological testing of a series of analogues.

Computational methods play a crucial role in guiding and rationalizing SAR studies. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the physicochemical properties of the analogues with their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.

For Urea, N-(3-ethoxyphenyl)-N-ethyl- , SAR exploration could involve modifications at several positions:

The ethoxy group on the phenyl ring: Varying the position (ortho, meta, para) and the nature of the substituent (e.g., methoxy (B1213986), chloro, methyl) could probe the electronic and steric requirements of the binding pocket.

The ethyl group on the urea nitrogen: Replacing the ethyl group with other alkyl or aryl groups could explore the impact of size and hydrophobicity on activity.

The urea linkage: While typically conserved for its hydrogen bonding capacity, modifications could be explored, though this often leads to a significant change in binding properties.

An integrated approach, combining computational predictions with experimental validation, is the most powerful strategy for elucidating the SAR of a compound like Urea, N-(3-ethoxyphenyl)-N-ethyl- . This iterative cycle of design, synthesis, testing, and computational analysis accelerates the discovery of more potent and specific molecules.

Detailed In Vitro Biological Profile of Urea, N-(3-ethoxyphenyl)-N-ethyl- Remains Uncharacterized in Publicly Available Scientific Literature

Following a comprehensive review of scientific databases and publicly available research, it has been determined that specific data regarding the in vitro biological activities of the chemical compound Urea, N-(3-ethoxyphenyl)-N-ethyl-, as outlined in the requested article structure, is not present in the existing literature.

Extensive searches were conducted to identify studies detailing the enzyme inhibition profile and antimicrobial activities of this specific urea derivative. The investigation sought to find documented evidence for its effects on various enzymes and microbial strains, including:

Enzyme Inhibition:

Urease, including kinetic characterization.

Nitric oxide synthase (NOS) isoforms such as nNOS and iNOS.

Other enzymes like β-Glucuronidase, Phosphodiesterase, Glycogen Synthase Kinase-3β (GSK-3β), and Cyclin-Dependent Kinases (CDKs).

Biochemical mechanisms of enzyme binding.

Antimicrobial Activity:

Evaluation against both Gram-positive and Gram-negative bacteria.

While the broader class of urea derivatives has been the subject of numerous studies investigating their potential as enzyme inhibitors and antimicrobial agents, the research specific to N-(3-ethoxyphenyl)-N-ethyl-urea is not available. The existing body of literature focuses on other analogues and substituted urea compounds. Consequently, the creation of a detailed, data-driven article strictly adhering to the requested scientific outline for this particular compound is not feasible at this time.

In Vitro Biological Activities and Mechanistic Investigations Non Clinical Focus

Antimicrobial Activities Against Microbial Strains

Assessment of Antifungal Activity Against Diverse Fungal Species

The antifungal potential of urea (B33335) derivatives has been an area of active investigation. Studies on various N-alkyl substituted urea derivatives have demonstrated a range of in vitro antifungal activities. For instance, certain novel urea derivatives have been evaluated against fungal species such as Candida albicans and Cryptococcus neoformans. In one study, while many of the tested urea derivatives showed moderate to poor growth inhibition against C. albicans, some specific structures exhibited moderate activity against C. neoformans nih.gov. Another study highlighted that N-alkyl substituted urea derivatives with a morpholine moiety showed more potent antifungal and antibacterial activities compared to those with a diethylamine moiety nih.govresearchgate.net.

Exploration of Antimicrobial Mechanisms (e.g., Inhibition of Bacterial Enoyl-(Acyl-Carrier-Protein) Reductase)

A key target for the development of new antibacterial agents is the bacterial fatty acid synthesis (FAS) pathway, which is essential for bacterial survival. One of the critical enzymes in this pathway is enoyl-acyl carrier protein reductase (ENR) nih.govwikipedia.org. This enzyme is highly conserved across many bacterial species and has a distinct structure compared to its mammalian counterparts, making it an attractive target for selective inhibitors nih.govwikipedia.org.

ENR catalyzes the final, rate-limiting step in the fatty acid elongation cycle nih.gov. The inhibition of this enzyme disrupts the bacterial cell membrane synthesis, leading to a bacteriostatic effect. Several inhibitors of ENR have been identified through high-throughput screening, and some of these belong to structurally distinct classes of compounds nih.gov. While the potential for urea derivatives to act as ENR inhibitors is an area of interest, specific research confirming that N-(3-ethoxyphenyl)-N-ethyl-urea exerts its antimicrobial effects through the inhibition of bacterial enoyl-(acyl-carrier-protein) reductase has not been reported.

Antiproliferative Activities in Established Cancer Cell Lines

In Vitro Growth Inhibitory Assays Across Various Human Cancer Cell Lines

Numerous studies have demonstrated the antiproliferative properties of various urea derivatives against a panel of human cancer cell lines. For example, a series of nitroaryl urea derivatives were tested against RK33 laryngeal cancer cells and TE671 rhabdomyosarcoma cells, with some compounds showing considerable anticancer properties tandfonline.com. Similarly, certain ethylenediurea derivatives have been shown to inhibit the proliferation of human cancer cell lines, including MDA-MB-231 (breast cancer), A-375 (melanoma), and U-87 MG (glioblastoma), with some compounds inhibiting proliferation by 70-90% without cytotoxic effects on non-cancerous cell lines nih.govmdpi.com.

The antiproliferative activity is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of cell growth. While specific IC50 values for N-(3-ethoxyphenyl)-N-ethyl-urea are not available, the table below presents data for other urea derivatives to illustrate the range of activities observed in this class of compounds.

Compound NameCancer Cell LineIC50 (µM)
1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thioureaSW620 (metastatic colon cancer)1.5
1-(4-chloro-3-methylphenyl)-3-(4-nitrophenyl)thioureaBreast Cancer Cell Lines2.2 - 5.5
N-(1,3-benzothiazol-2-yl)-N′-(3-methylphenyl)ureaPC3 (prostate cancer)78.28
1,3-bis(4-(trifluoromethyl)phenyl)thioureaA549 (lung cancer)0.2

This table presents data for various urea derivatives to demonstrate the potential antiproliferative activity of this class of compounds. The activity of N-(3-ethoxyphenyl)-N-ethyl-urea may vary.

Investigation of Induced Cellular Processes (e.g., Apoptosis, Necroptosis)

The induction of programmed cell death, such as apoptosis and necroptosis, is a key mechanism for many anticancer agents. Some synthetic urea derivatives have been shown to induce apoptosis in cancer cells. For instance, one study found that a phenolic acid phenethyl urea derivative induced caspase-dependent apoptosis in melanoma cells nih.gov. This was evidenced by an increase in the sub-G1 phase of the cell cycle and positive staining with TUNEL and Annexin V, which are markers of apoptosis nih.gov. Another N,N'-diarylurea compound has been shown to induce apoptosis in breast cancer cells uky.edu.

Necroptosis is another form of programmed cell death that, unlike apoptosis, is caspase-independent and involves the proteins RIPK1, RIPK3, and MLKL nih.govnih.gov. This pathway can be triggered by various stimuli, including some anti-cancer drugs, and represents an alternative mechanism to eliminate cancer cells, particularly those that have developed resistance to apoptosis nih.gov. While the induction of necroptosis is a potential mechanism for anticancer compounds, there is currently no specific evidence to suggest that N-(3-ethoxyphenyl)-N-ethyl-urea induces either apoptosis or necroptosis in cancer cells.

Molecular Targeting in Cancer Pathways (e.g., CDK Inhibition, Interactions with Tubulin)

The antiproliferative effects of urea derivatives are often linked to their interaction with specific molecular targets within cancer cells. One important class of targets is the cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. Some ethylenediurea derivatives are presumed to exert their antiproliferative effects through the inhibition of CDK2 nih.govpreprints.org.

Another critical target in cancer therapy is tubulin. The inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent cell death. While there is no direct evidence for N-(3-ethoxyphenyl)-N-ethyl-urea, other urea derivatives have been identified as tubulin polymerization inhibitors mdpi.com. For example, some N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives have shown potent anticancer activity through this mechanism mdpi.com. The ability of a compound to inhibit tubulin polymerization is often assessed through in vitro polymerization assays and molecular docking studies to predict binding to the colchicine-binding site on tubulin.

Investigation of Other Potential In Vitro Biological Activities of Urea Derivatives

Beyond their antifungal and anticancer properties, urea and thiourea derivatives have been explored for a wide range of other biological activities. These include herbicidal, antioxidant, antiviral, anti-HIV, antimalarial, and antidiabetic properties researchgate.net. The diverse biological profile of this class of compounds stems from the versatility of the urea functional group, which can be readily modified to interact with various biological targets researchgate.net. For example, diaryl-substituted heterocyclic urea derivatives have been investigated as inhibitors of cholesterol O-acyltransferase for their potential as hypocholesterolemic agents researchgate.net. Furthermore, N,N-disubstituted cyclic urea-3-benzamides have been identified as HIV protease inhibitors researchgate.net. The broad spectrum of biological activities reported for urea derivatives suggests that N-(3-ethoxyphenyl)-N-ethyl-urea could potentially exhibit other biological effects in vitro, though specific studies are required for confirmation.

In Vitro Biological Activities of Urea, N-(3-ethoxyphenyl)-N-ethyl- Remain Uncharacterized in Publicly Available Research

Initial investigations into the in vitro biological activities of the chemical compound Urea, N-(3-ethoxyphenyl)-N-ethyl-, specifically concerning its potential to modulate inflammatory responses and inhibit cholinesterase enzymes, have not yielded specific findings within the currently available scientific literature. Despite a thorough search of scholarly articles and research databases, no dedicated studies detailing the anti-inflammatory or cholinesterase-inhibiting properties of this particular molecule could be identified.

The significant role of chronic inflammation in a multitude of human diseases has propelled extensive research into novel anti-inflammatory agents. The methodologies to assess such activity in vitro are well-established, often involving the use of cell lines like RAW 264.7 macrophages. These cells, when stimulated with agents such as lipopolysaccharide (LPS), produce inflammatory mediators including nitric oxide (NO) and various cytokines (e.g., TNF-α, IL-1β, IL-6). The efficacy of a test compound is typically determined by its ability to reduce the production of these inflammatory markers. However, no such studies have been published specifically for Urea, N-(3-ethoxyphenyl)-N-ethyl-.

Similarly, the inhibition of cholinesterase enzymes, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a key therapeutic strategy for conditions like Alzheimer's disease. The standard in vitro method for evaluating cholinesterase inhibition is the Ellman's spectrophotometric method, which measures the activity of these enzymes in the presence of potential inhibitors. While the search for new and effective cholinesterase inhibitors is an active area of research, published studies have not yet reported the evaluation of Urea, N-(3-ethoxyphenyl)-N-ethyl- for this activity.

While the broader class of urea derivatives has been explored for a variety of pharmacological activities, including anti-inflammatory and enzyme-inhibiting properties, the specific biological profile of Urea, N-(3-ethoxyphenyl)-N-ethyl- remains to be elucidated. Future research would be necessary to determine if this compound possesses the specific in vitro biological activities of anti-inflammatory response modulation and cholinesterase enzyme inhibition.

Future Directions and Emerging Research Perspectives

Rational Design of Novel Urea (B33335) Derivatives for Enhanced Biological Selectivity and Potency

The rational design of new urea derivatives is a key area of research focused on improving their effectiveness and safety. By strategically modifying the chemical structure of the parent compound, researchers aim to enhance its ability to bind to specific biological targets while minimizing off-target effects.

The urea moiety is a versatile scaffold for designing new drugs. nih.gov For instance, in the development of kinase inhibitors, the diaryl-urea core has been a pivotal element. frontiersin.org Research on various urea derivatives has demonstrated that substitutions on the aryl rings can significantly influence biological activity. For example, the introduction of a methylsulfonyl group at the para-position of one of the phenyl rings in 1,3-diarylurea derivatives has been shown to be a key feature for potent and selective inhibition of COX-2. nih.gov

The exploration of different substituents on the phenyl rings of urea compounds has led to the identification of derivatives with promising activity against various diseases. Structure-activity relationship (SAR) studies are crucial in this process, guiding the synthesis of new compounds with improved properties. frontiersin.org For example, replacing a 3-thienyl urea with a diaryl-urea core led to the discovery of potent kinase inhibitors like Sorafenib. frontiersin.org Similarly, modifying the linker between aromatic groups in aryl urea derivatives can lead to compounds with immunomodulating properties. nih.gov

Table 1: Examples of Structural Modifications and their Impact on the Biological Activity of Urea Derivatives

Base Scaffold Structural Modification Observed Effect Reference
1,3-diarylurea Addition of a methylsulfonyl group to the N-1 phenyl ring Potent and selective COX-2 inhibition nih.gov
3-thienyl urea Replacement with a diaryl-urea core Development of potent Raf1 kinase inhibitors frontiersin.org
Aryl urea Introduction of a propenyl functionality as a linker Creation of potential immunomodulating agents nih.gov
Diaryl-urea Replacement with an N-aryl-N-cyclopropyl urea Development of VEGFR-2 inhibitors frontiersin.org

Advanced Mechanistic Elucidation of Biological Interactions Using Biophysical Techniques

A deep understanding of how N-(3-ethoxyphenyl)-N-ethylurea and its derivatives interact with their biological targets at a molecular level is critical for rational drug design. Advanced biophysical techniques are increasingly being employed to elucidate these intricate interactions.

Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a small molecule to its target protein. mdpi.comresearchgate.net These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For example, molecular docking studies have been used to understand the binding mechanisms of urea derivatives with antimicrobial targets, helping to explain their observed activity. mdpi.comresearchgate.net

Beyond computational methods, experimental biophysical techniques provide invaluable data. X-ray crystallography can determine the three-dimensional structure of a urea derivative bound to its target, offering a detailed snapshot of the binding mode. The conformational properties of urea derivatives, which are influenced by the delocalization of electrons across the urea functionality, play a significant role in their biological activity. nih.gov Understanding these conformational restrictions is essential for designing molecules that fit optimally into a target's binding site.

Development of Predictive Models for Biological Activity Based on Structure and Quantum Chemical Descriptors

To accelerate the discovery of new and more potent urea derivatives, researchers are developing predictive models that can forecast the biological activity of a compound based on its chemical structure. nih.gov These models leverage computational power to screen virtual libraries of compounds, prioritizing those with the highest predicted activity for synthesis and testing.

Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of this approach. nih.gov QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can be built using a variety of molecular descriptors, including topological, electronic, and steric properties.

In recent years, machine learning and deep learning techniques have emerged as powerful tools for predicting biological activity. nih.govbioscipublisher.com Neural network models, for example, can be trained on large datasets of known active and inactive compounds to learn complex structure-activity relationships. nih.govresearchgate.net These models can utilize 2D or 3D representations of molecules to make predictions. nih.gov For complex and flexible molecules, incorporating data from molecular dynamics (MD) simulations into the models can improve prediction accuracy. nih.govresearchgate.net

Quantum chemical descriptors, derived from quantum mechanical calculations, are also being used to build more accurate predictive models. nih.govresearchgate.net These descriptors provide detailed information about the electronic properties of a molecule, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which can be crucial for understanding and predicting chemical reactivity and biological interactions. scispace.com

Table 2: Predictive Models for Biological Activity

Model Type Description Application Example Reference
QSAR Establishes a mathematical relationship between chemical structure and biological activity using molecular descriptors. Predicting activity differences between stereoisomers. nih.gov
Neural Networks (NN) A machine learning approach trained on large datasets to learn complex structure-activity relationships. Predicting the cytotoxic activity of peptidomimetics. nih.govresearchgate.net
Convolutional Neural Networks (CNN) A type of deep learning model particularly effective for processing image-like data, such as molecular structures. Predicting drug-target interactions and binding affinity. bioscipublisher.com
Graph Neural Networks (GNN) A deep learning model that operates on graph-structured data, suitable for representing molecular structures. Predicting molecular properties like lipophilicity and solubility. bioscipublisher.com
Quantum Chemical Models Uses descriptors derived from quantum mechanical calculations to predict reactivity and biological interactions. Predicting the reactivity of Michael acceptors. nih.gov

Q & A

Q. What are the optimal synthetic routes for preparing N-(3-ethoxyphenyl)-N-ethyl urea, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves reacting 3-ethoxyphenyl isocyanate with ethylamine in an inert solvent (e.g., dichloromethane or toluene) under reflux. A base like triethylamine is added to neutralize HCl byproducts. Optimization includes adjusting molar ratios (e.g., 1:1.2 for amine:isocyanate), solvent polarity, and reaction time (6-12 hours). Monitoring via TLC or HPLC ensures completion. Similar protocols for structurally analogous ureas (e.g., N-(2,6-dichlorophenyl)-N’-3-pyridinyl urea) suggest yields improve with anhydrous conditions and catalytic DMAP .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing N-(3-ethoxyphenyl)-N-ethyl urea?

  • Methodological Answer :
  • NMR : 1^1H NMR (δ 1.2–1.4 ppm for ethyl CH3_3, δ 6.7–7.3 ppm for aromatic protons) and 13^{13}C NMR (e.g., carbonyl C=O at ~155 ppm).
  • IR : Urea carbonyl stretch at ~1640–1680 cm1^{-1}.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ for C11_{11}H16_{16}N2_2O2_2 = 208.1212).
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity. Reference NIST thermochemical databases for validation .

Q. What thermodynamic properties (e.g., enthalpy of formation) are critical for stability studies of this compound?

  • Methodological Answer : Calculate enthalpy of formation (Δf_fH°) via bomb calorimetry or computational methods (e.g., Gaussian software using DFT/B3LYP). For related ureas like N,N-diphenyl urea, experimental Δf_fH° values range from -250 to -300 kJ/mol. Compare with NIST data to identify stability outliers under thermal stress (e.g., decomposition above 200°C) .

Q. How can researchers screen the biological activity of N-(3-ethoxyphenyl)-N-ethyl urea in preliminary assays?

  • Methodological Answer : Use enzyme inhibition assays (e.g., acetylcholinesterase or urease) at concentrations of 1–100 μM. For cytotoxicity, employ MTT assays on HEK-293 or HeLa cells. Similar compounds (e.g., N-(2,6-dichlorophenyl)-N’-3-pyridinyl urea) show IC50_{50} values <50 μM in kinase inhibition studies. Always include positive controls (e.g., thiourea derivatives) and validate via dose-response curves .

Advanced Research Questions

Q. How can contradictory data on biological activity (e.g., variable IC50_{50} values across studies) be resolved?

  • Methodological Answer :
  • Assay Standardization : Ensure consistent buffer pH, temperature, and co-solvents (e.g., DMSO ≤0.1%).
  • Structural Confirmation : Verify compound purity via X-ray crystallography or 2D NMR (e.g., NOESY for conformation analysis).
  • Meta-Analysis : Compare datasets from analogous ureas (e.g., N-(3-chlorophenyl)-N’-phenyl urea) to identify structure-activity trends. Discrepancies may arise from differences in protein isoforms or cell lines .

Q. What computational strategies predict the binding interactions of N-(3-ethoxyphenyl)-N-ethyl urea with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., urease; PDB ID 4H9M). Focus on hydrogen bonding with urea’s carbonyl and NH groups.
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Validate with MM-PBSA free energy calculations.
  • QSAR Models : Train models using datasets from PubChem BioAssay (AID 504327) to predict IC50_{50} values .

Q. How do solvent polarity and proticity affect the stability and reactivity of this urea derivative?

  • Methodological Answer : Conduct stability studies in solvents like DMSO (polar aprotic) vs. ethanol (polar protic). Monitor degradation via HPLC at 25°C and 40°C. For example, N-(2-ethoxyphenyl) ureas show <5% decomposition in DMSO after 7 days but degrade rapidly in aqueous buffers (pH <3 or >10). Use Arrhenius plots to calculate activation energy (Ea_a) for hydrolysis .

Q. What experimental designs validate the proposed mechanism of enzyme inhibition by N-(3-ethoxyphenyl)-N-ethyl urea?

  • Methodological Answer :
  • Kinetic Studies : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition.
  • Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd_d) and stoichiometry.
  • X-ray Crystallography : Resolve co-crystal structures (e.g., with urease) to identify hydrogen bonds with catalytic residues (e.g., His320^{320}).
  • Mutagenesis : Test inhibition against mutant enzymes (e.g., Ala substitutions at key binding sites) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.